molecular formula C21H28N8O2 B3862858 2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3862858
M. Wt: 424.5 g/mol
InChI Key: CPNCAWRSKRBZGU-PCLIKHOPSA-N
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Description

2-[(2E)-2-[1-(4-Nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is a complex organic compound with a unique structure that includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to form the triazine ring: The hydrazone is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Substitution with piperidine groups: Finally, the triazine intermediate is reacted with piperidine to introduce the piperidin-1-yl groups at the 4 and 6 positions of the triazine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperidine groups can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving hydrazone and triazine chemistry.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine depends on its specific application:

    Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Materials Science: The compound’s electronic properties may be exploited in the development of new materials with specific conductive or luminescent properties.

    Biological Studies: It may interact with specific biomolecules, allowing researchers to study their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-dimethyl-1,3,5-triazine: Similar structure but with methyl groups instead of piperidine groups.

    2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of piperidine groups.

Uniqueness

2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazin-1-yl]-4,6-bis(piperidin-1-yl)-1,3,5-triazine is unique due to the presence of piperidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of the hydrazone linkage and the triazine ring also provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8O2/c1-16(17-8-10-18(11-9-17)29(30)31)25-26-19-22-20(27-12-4-2-5-13-27)24-21(23-19)28-14-6-3-7-15-28/h8-11H,2-7,12-15H2,1H3,(H,22,23,24,26)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNCAWRSKRBZGU-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

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